4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Gewald Reaction: This step involves the formation of a thiophene ring by reacting an aldehyde or ketone with an activated nitrile in the presence of a sulfur source.
Pyrimidone Formation: The thiophene derivative is then converted into a pyrimidone.
Bromination: The pyrimidone is brominated to introduce the bromine atom.
Chlorination: Finally, the compound is chlorinated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Including palladium and copper catalysts for cyclization reactions
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and viral infections.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine: Similar in structure but with a thieno ring instead of a pyrazolo ring.
Pyrazolo[3,4-d]pyrimidine Derivatives: Various derivatives with different substituents that exhibit similar biological activities.
Uniqueness
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a valuable compound for targeted drug design and synthesis.
Properties
CAS No. |
5413-98-9 |
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Molecular Formula |
C12H8BrClN4O |
Molecular Weight |
339.57 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8BrClN4O/c1-18-10-9(6-15-18)11(17-12(14)16-10)19-8-4-2-7(13)3-5-8/h2-6H,1H3 |
InChI Key |
PSGCWJKNZZEGRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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